N-cyclooctylthian-4-amine
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Overview
Description
N-cyclooctylthian-4-amine is an organic compound characterized by the presence of a cyclooctyl group attached to a thian-4-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctylthian-4-amine typically involves the reaction of cyclooctylamine with thian-4-amine under specific conditions. One common method is the reductive amination of cyclooctanone with thian-4-amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctylthian-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are conducted under inert atmospheres.
Substitution: Various nucleophiles such as halides or alkyl groups; reactions may require catalysts or specific solvents.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine compounds with different functional groups.
Scientific Research Applications
N-cyclooctylthian-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclooctylthian-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Cyclooctylamine: Shares the cyclooctyl group but lacks the thian-4-amine moiety.
Thian-4-amine: Contains the thian-4-amine structure but without the cyclooctyl group.
N-cyclooctylamine derivatives: Compounds with similar cyclooctyl groups but different amine functionalities.
Uniqueness
N-cyclooctylthian-4-amine is unique due to the combination of the cyclooctyl and thian-4-amine moieties, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H25NS |
---|---|
Molecular Weight |
227.41 g/mol |
IUPAC Name |
N-cyclooctylthian-4-amine |
InChI |
InChI=1S/C13H25NS/c1-2-4-6-12(7-5-3-1)14-13-8-10-15-11-9-13/h12-14H,1-11H2 |
InChI Key |
JBTDJDGXNDOJQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC2CCSCC2 |
Origin of Product |
United States |
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